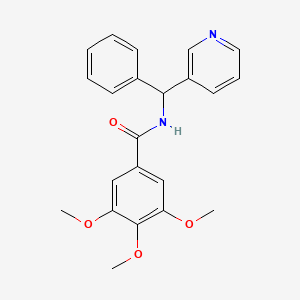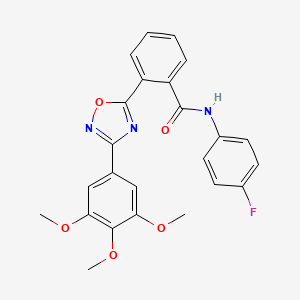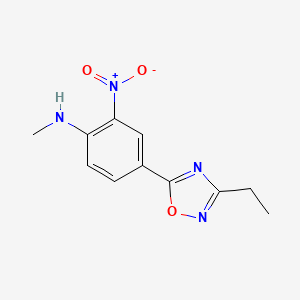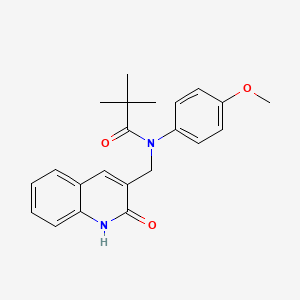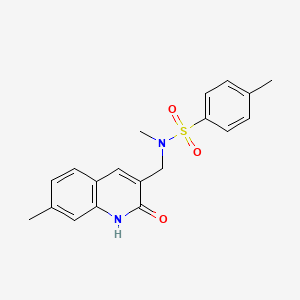
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Applications De Recherche Scientifique
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline has a wide range of scientific research applications. One of the most significant applications is in the synthesis of organic compounds. This compound is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is not well understood. However, studies have shown that this compound has antibacterial, antifungal, and antitumor properties. It is believed that the compound works by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant biochemical or physiological effects in animals. This makes it an ideal compound for use in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline in lab experiments is its ease of synthesis. The compound is relatively easy to synthesize, making it ideal for large-scale production. Additionally, the compound has minimal toxicity, making it safe for use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of the mechanism of action. Without a clear understanding of how the compound works, it is difficult to design experiments to test its efficacy. Additionally, the compound has limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline. One area of research is to further understand the mechanism of action of the compound. This could involve conducting studies to determine the molecular targets of the compound and how it interacts with them.
Another area of research is to explore the potential applications of the compound in the development of new drugs. Studies have shown that the compound has antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs in these areas.
Finally, researchers could explore ways to improve the solubility of the compound in water. This could involve modifying the structure of the compound or developing new methods for working with it in experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique chemical properties make it an ideal building block for the synthesis of various organic compounds, and its minimal toxicity makes it safe for use in lab experiments. While there is still much to learn about the mechanism of action of the compound, its antibacterial, antifungal, and antitumor properties make it a promising candidate for the development of new drugs in these areas.
Méthodes De Synthèse
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product. This synthesis method is relatively simple and efficient, making it ideal for large-scale production.
Propriétés
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBMXKSZJAOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

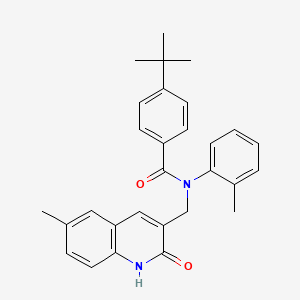

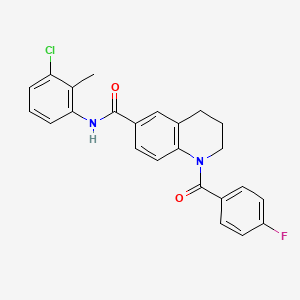

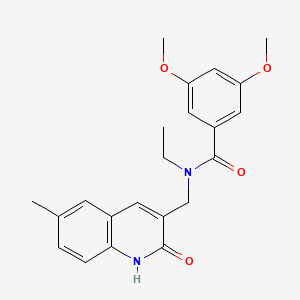
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

